3,3',4',5-Tetrachlorosalicylanilide

Description

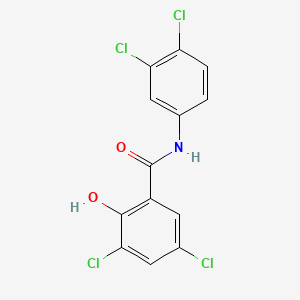

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl4NO2/c14-6-3-8(12(19)11(17)4-6)13(20)18-7-1-2-9(15)10(16)5-7/h1-5,19H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQBHPJLLIJASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040767 | |

| Record name | 3,5-Dichlorosalicyl-3,4-dichloroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in alkaline aqueous solutions and in solutions of wetting agents. Soluble in many organic solvents. | |

| Record name | 3,3',4',5-tetrachlorosalicylanilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid, Crystals | |

CAS No. |

1154-59-2 | |

| Record name | 3,3′,4′,5-Tetrachlorosalicylanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4',5-Tetrachlorosalicylanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dichlorosalicyl-3,4-dichloroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4',5-tetrachlorosalicylanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',4',5-TETRACHLOROSALICYLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNE676755I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3',4',5-tetrachlorosalicylanilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

161 °C | |

| Record name | 3,3',4',5-tetrachlorosalicylanilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

In-Depth Technical Guide: 3,3',4',5-Tetrachlorosalicylanilide (CAS 1154-59-2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3',4',5-Tetrachlorosalicylanilide (TCSA), CAS number 1154-59-2, is a halogenated salicylanilide (B1680751) that has historically been used as a bacteriostatic agent in a variety of consumer and industrial products. Despite its antimicrobial properties, its use in products intended for human contact has been largely discontinued (B1498344) due to its potent photosensitizing effects, leading to skin disorders. This technical guide provides a comprehensive overview of TCSA, including its chemical and physical properties, a detailed synthesis protocol, its known biological activities and mechanisms of action, and relevant toxicological data. The information is presented to support further research and understanding of this compound's properties and potential applications in controlled scientific settings.

Chemical and Physical Properties

This compound is a crystalline solid that is practically insoluble in water but soluble in alkaline aqueous solutions and many organic solvents.[1] It is recognized for its fluorescence under ultraviolet light.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1154-59-2 | [1] |

| Molecular Formula | C₁₃H₇Cl₄NO₂ | [2] |

| Molecular Weight | 351.01 g/mol | [2] |

| Appearance | Off-white to beige crystalline powder | [3] |

| Melting Point | 161-162 °C | [3] |

| Solubility | Practically insoluble in water; Soluble in alkaline aqueous solutions and organic solvents. | [1] |

| IUPAC Name | 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide | [2] |

Synthesis

The synthesis of this compound can be achieved through the condensation of 3,5-dichlorosalicylic acid with 3,4-dichloroaniline (B118046). A general and adaptable method for the synthesis of halogenated salicylanilides involves the formation of an acid chloride followed by an amide coupling reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,5-Dichlorosalicylic acid

-

3,4-Dichloroaniline

-

Thionyl chloride (SOCl₂) or a similar chlorinating agent

-

Anhydrous toluene (B28343) or another suitable inert solvent

-

Triethylamine (B128534) or another suitable base

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., ethanol, hexanes, ethyl acetate)

Procedure:

-

Formation of 3,5-Dichlorosalicyloyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dichlorosalicylic acid (1 equivalent) in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours, or until the solid has completely dissolved and the evolution of gas has ceased. Remove the excess thionyl chloride under reduced pressure to obtain the crude 3,5-dichlorosalicyloyl chloride.

-

Amide Coupling: In a separate flask, dissolve 3,4-dichloroaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene. Cool the solution in an ice bath. To this cooled solution, add the freshly prepared 3,5-dichlorosalicyloyl chloride dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir for an additional 12-24 hours.

-

Work-up: Quench the reaction by adding 1M HCl. Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel using an appropriate eluent such as a mixture of hexanes and ethyl acetate.

Biological Activities and Mechanism of Action

Bacteriostatic Activity

TCSA has been utilized as a bacteriostat in various products, including soaps, shampoos, and industrial fluids like cutting oils and textile finishes.[3] Its antimicrobial properties are a key feature, though its use in consumer products is now restricted.

Photosensitization

A significant biological effect of TCSA is its potent photosensitizing activity.[4] Upon exposure to ultraviolet (UV) light, TCSA can absorb energy and undergo photoreactions with biological molecules, particularly proteins.[5] This can lead to the formation of photoadducts and the chemical modification of amino acid residues, such as histidine, in proteins like human serum albumin.[5] These modified proteins can then be recognized by the immune system as antigens, triggering a photoallergic contact dermatitis.[5] The FDA directed the removal of drug products containing TCSA from the market in 1975 due to its capacity to cause disabling skin disorders.[4]

Modulation of Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA)

TCSA has been shown to interact with the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), a critical enzyme in muscle contraction and relaxation.[6] Its effects are concentration-dependent, exhibiting both stimulatory and inhibitory actions on the calcium pump's activities.[6] At optimal concentrations, TCSA can increase Ca²⁺ uptake and ATP hydrolysis by up to 5-fold.[6] The mechanism is thought to involve the protonated form of TCSA and may be mediated through its effects on the lipid bilayer surrounding the ATPase, or through direct interaction with hydrophobic portions of the enzyme itself.[6] Specifically, TCSA has been found to accelerate the release of Ca²⁺ from the ADP-sensitive phosphoenzyme intermediate in the ATPase cycle.[6]

Experimental Protocols

Bactericidal Activity Assay (Representative Protocol)

A standard method to determine the bactericidal activity of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Materials:

-

This compound (TCSA)

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Agar (B569324) plates

Procedure:

-

Preparation of TCSA Stock Solution: Prepare a concentrated stock solution of TCSA in DMSO.

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the TCSA stock solution in MHB to achieve a range of desired concentrations. Include a positive control (bacteria with no TCSA) and a negative control (broth only).

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of TCSA that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is plated onto agar plates. After incubation, the lowest concentration of TCSA that results in a significant reduction (e.g., 99.9%) in the number of colonies compared to the initial inoculum is the MBC.

In Vitro Photosensitization Assay (OECD TG 432: 3T3 NRU Phototoxicity Test)

This is a standardized in vitro test to assess the phototoxic potential of a chemical.

Principle: The test compares the cytotoxicity of a chemical in the presence and absence of a non-cytotoxic dose of simulated solar light.

Materials:

-

Balb/c 3T3 cells

-

Culture medium (e.g., DMEM with supplements)

-

This compound (TCSA)

-

Phosphate-buffered saline (PBS)

-

Neutral Red solution

-

Solar simulator with a UVA filter

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed 3T3 cells into two 96-well plates and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with at least eight different concentrations of TCSA for 1 hour.

-

Irradiation: Irradiate one of the plates with a non-toxic dose of UVA light. The other plate is kept in the dark.

-

Incubation: Incubate both plates for another 18-20 hours.

-

Neutral Red Uptake: Incubate the cells with a medium containing Neutral Red for 3 hours. Living cells will take up the dye into their lysosomes.

-

Dye Extraction and Measurement: Extract the dye from the cells and measure the absorbance at 540 nm.

-

Data Analysis: Calculate the IC50 values (the concentration that reduces cell viability by 50%) for both the irradiated and non-irradiated conditions. The Photo-Irritation-Factor (PIF) is calculated by comparing these two IC50 values. A PIF above a certain threshold indicates a potential for photosensitization.

Toxicological Data

Table 2: Ecotoxicity Data for this compound

| Organism | Endpoint | Value | Exposure Time | Reference |

| Daphnia magna | 48-h LC50 | 0.054 mg/L | 48 hours | [7] |

| Vibrio fischeri | 15-min EC50 | 0.392 mg/L | 15 minutes | [7] |

| Lemna minor | 7-d EC50 | 5.74 mg/L | 7 days | [7] |

| Activated sludge biomass | 3-h EC50 (respiration inhibition) | 31.1 mg/L | 3 hours | [7] |

The high toxicity to aquatic organisms such as Daphnia magna suggests that TCSA could pose a significant environmental risk.

Conclusion

This compound is a compound with documented bacteriostatic properties, but its significant photosensitizing potential has led to its withdrawal from consumer products. Its mechanism of action involves the modulation of the sarcoplasmic reticulum Ca²⁺-ATPase and photoreactions with skin proteins. The provided synthesis and experimental protocols offer a framework for researchers to further investigate its properties in a controlled laboratory setting. The available toxicological data, particularly its ecotoxicity, underscores the need for careful handling and containment to prevent environmental release. This guide serves as a foundational resource for scientists and drug development professionals interested in the multifaceted characteristics of this halogenated salicylanilide.

References

- 1. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 2. This compound | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1154-59-2 [chemicalbook.com]

- 4. thepsci.eu [thepsci.eu]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. Mechanism for this compound-induced activation of sarcoplasmic reticulum ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,3',4',5-Tetrachlorosalicylanilide: Properties, Mechanisms, and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3',4',5-Tetrachlorosalicylanilide (TCSA) is a halogenated salicylanilide (B1680751) that has garnered scientific interest due to its potent biological activities. Historically used as an antimicrobial agent, its significant photosensitizing properties and subsequent health concerns led to its removal from consumer products. This technical guide provides a comprehensive overview of the physical and chemical properties of TCSA, its known mechanisms of action, and detailed methodologies for key experimental procedures. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a crystalline solid with the chemical formula C₁₃H₇Cl₄NO₂.[1] Its structural and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide[1] |

| CAS Number | 1154-59-2 |

| Molecular Formula | C₁₃H₇Cl₄NO₂ |

| SMILES | C1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl)Cl[1] |

| InChIKey | SJQBHPJLLIJASD-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 351.01 g/mol | [2] |

| Appearance | Off-white to beige crystalline powder | [2] |

| Melting Point | 161-162 °C | [1][2] |

| Boiling Point | 408.1 °C at 760 mmHg | [2] |

| Solubility | Practically insoluble in water. Soluble in alkaline aqueous solutions and many organic solvents. | |

| pKa | 6.8 | [1] |

Mechanism of Action and Biological Effects

The primary documented mechanism of action for TCSA involves its interaction with cellular membranes and ion transport proteins. Additionally, its photosensitizing properties are a key aspect of its biological effects.

Interaction with Sarcoplasmic Reticulum Ca²⁺-ATPase

TCSA has been shown to have a significant, concentration-dependent effect on the sarcoplasmic reticulum (SR) Ca²⁺-ATPase, a crucial enzyme for muscle relaxation.[3] Its effects are biphasic, exhibiting both stimulatory and inhibitory actions on calcium pump activities.[3] At optimal concentrations, TCSA can increase Ca²⁺ uptake and ATP hydrolysis by up to five-fold.[3] This stimulation is attributed to the acceleration of Ca²⁺ release from the ADP-sensitive phosphoenzyme intermediate in the ATPase cycle.[3] The lipophilic nature of TCSA allows it to partition into the lipid bilayer of the sarcoplasmic reticulum, where it is thought to exert its effects, although a direct interaction with hydrophobic portions of the ATPase protein cannot be ruled out.[3]

Photosensitization and Interaction with Serum Albumin

TCSA is a potent photosensitizer, a property that has led to significant health concerns, including photoallergic contact dermatitis.[4] Upon exposure to ultraviolet (UV) light with a wavelength greater than 360 nm, TCSA anions (TCSA⁻) can undergo photoreactions.[5] In the presence of proteins such as human serum albumin (HSA), TCSA⁻ can bind non-covalently.[5] Irradiation of the TCSA⁻-HSA complex leads to the formation of a covalently bonded photoadduct and chemical modification of histidine residues within the protein.[5] This photoreaction is believed to be a key step in the development of photoallergy, where the modified protein acts as an antigen, triggering an immune response.

Ecotoxicity

The environmental impact of TCSA has been investigated, revealing its toxicity to various aquatic organisms.

Table 3: Ecotoxicity of this compound

| Organism | Endpoint | Value (mg/L) | Exposure Time | Source |

| Daphnia magna | LC₅₀ | 0.054 | 48 hours | [6] |

| Vibrio fischeri | EC₅₀ | 0.392 | 15 minutes | [6] |

| Lemna minor | EC₅₀ | 5.74 | 7 days | [6] |

| Activated Sludge | EC₅₀ (respiration inhibition) | 31.1 | 3 hours | [6] |

Experimental Protocols

General Synthesis of Halogenated Salicylanilides

A general method for the synthesis of TCSA and related compounds involves the acylation of a substituted aniline (B41778) with a substituted salicylic (B10762653) acid chloride.

Procedure:

-

Formation of the Acid Chloride: 3,5-Dichlorosalicylic acid is refluxed with an excess of thionyl chloride until the solid completely dissolves and gas evolution ceases. The excess thionyl chloride is then removed under reduced pressure to yield the crude acid chloride.

-

Amide Coupling: 3,4-Dichloroaniline is dissolved in an anhydrous solvent with a base (e.g., triethylamine). The freshly prepared acid chloride is added dropwise to the cooled aniline solution with vigorous stirring. The reaction is allowed to proceed to completion at room temperature.

-

Work-up: The reaction is quenched, and the organic layer is separated and washed sequentially with acidic and basic aqueous solutions, followed by brine.

-

Purification: The crude product is dried and can be purified by recrystallization from a suitable solvent system or by column chromatography.

Assay for Ca²⁺-ATPase Activity

The effect of TCSA on the Ca²⁺-ATPase activity of sarcoplasmic reticulum vesicles can be determined by measuring the rate of ATP hydrolysis.

Materials:

-

Sarcoplasmic reticulum vesicles

-

Assay buffer (e.g., MOPS or Tris-HCl buffer at a specific pH)

-

ATP

-

CaCl₂ and EGTA for controlling free Ca²⁺ concentration

-

Reagents for detecting inorganic phosphate (B84403) (Pi) released from ATP hydrolysis (e.g., malachite green-based reagent)

-

This compound (TCSA) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare reaction mixtures containing the assay buffer, SR vesicles, and varying concentrations of TCSA. Include control samples without TCSA.

-

Pre-incubate the mixtures at the desired temperature.

-

Initiate the reaction by adding ATP.

-

After a defined incubation period, stop the reaction (e.g., by adding a quenching solution).

-

Measure the amount of inorganic phosphate released using a colorimetric method.

-

Calculate the ATPase activity, typically expressed as nmol of Pi released per minute per mg of protein.

Photoreaction with Human Serum Albumin (HSA)

The photoreaction between TCSA and HSA can be investigated using spectroscopic techniques.

Materials:

-

Human Serum Albumin (HSA)

-

This compound (TCSA)

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

-

UV light source (λ > 360 nm)

-

Spectrofluorometer and UV-Vis spectrophotometer

Procedure:

-

Prepare solutions of HSA and TCSA in the buffer.

-

Mix the solutions to allow for the formation of the non-covalent complex.

-

Record the initial fluorescence and UV-Vis spectra of the complex.

-

Irradiate the sample with UV light for specific time intervals.

-

After each irradiation period, record the fluorescence and UV-Vis spectra to monitor changes, such as quenching of protein fluorescence or the appearance of new absorption bands, which indicate the formation of photoproducts.

-

Further analysis, such as mass spectrometry, can be used to identify covalent modifications to the protein.

Conclusion

This compound is a compound with well-defined physicochemical properties and significant biological activities. Its interaction with the sarcoplasmic reticulum Ca²⁺-ATPase and its potent photosensitizing effects, particularly in the presence of proteins like human serum albumin, are key aspects of its mechanism of action. While its use in consumer products has been discontinued (B1498344) due to safety concerns, TCSA remains a valuable tool for in vitro studies of membrane protein function and photosensitization phenomena. The experimental protocols outlined in this guide provide a foundation for further research into the biochemical and phototoxicological properties of this and related compounds.

References

- 1. This compound | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Mechanism for this compound-induced activation of sarcoplasmic reticulum ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - Photochemistry of 3,3',4',5 - tetrachlorosalicylanilide and 3,4',5 - tribromosalicylanilide and their interactions with human serum albumin - Loughborough University - Figshare [repository.lboro.ac.uk]

- 5. Photoreactions of this compound with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orbit.dtu.dk [orbit.dtu.dk]

An In-depth Technical Guide on 3,3',4',5-Tetrachlorosalicylanilide as a Protonophore Uncoupler

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3',4',5-Tetrachlorosalicylanilide (TCS) as a potent protonophore uncoupler of oxidative phosphorylation. TCS, a halogenated salicylanilide, disrupts the mitochondrial membrane potential, leading to an increase in oxygen consumption and a decrease in ATP synthesis. This document details the mechanism of action, summarizes key quantitative data from relevant studies, provides detailed experimental protocols for assessing its uncoupling activity, and illustrates the affected cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating mitochondrial function and cellular bioenergetics.

Introduction: The Role of Protonophore Uncouplers

Mitochondrial oxidative phosphorylation is the primary process by which cells generate adenosine (B11128) triphosphate (ATP), the main currency of cellular energy. This process involves the transfer of electrons through the electron transport chain (ETC), which pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient known as the proton motive force (PMF). The PMF consists of two components: the mitochondrial membrane potential (ΔΨm) and the proton gradient (ΔpH). ATP synthase utilizes the energy stored in the PMF to synthesize ATP from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi).

Protonophore uncouplers are lipophilic weak acids that disrupt this tightly coupled process. They function by transporting protons across the inner mitochondrial membrane, dissipating the PMF. This uncoupling of electron transport from ATP synthesis leads to an increase in the rate of oxygen consumption as the ETC attempts to re-establish the proton gradient, while the rate of ATP synthesis decreases. The energy that would have been used for ATP production is instead dissipated as heat. Salicylanilides are a class of compounds known for their potent uncoupling activity.

This compound (TCS): A Potent Salicylanilide Uncoupler

This compound (TCS) is a chlorinated derivative of salicylanilide. Its chemical structure, characterized by a lipophilic nature and an acidic hydroxyl group, enables it to function as an efficient protonophore. The chlorine substituents on the aromatic rings enhance its lipophilicity and acidity, contributing to its potent uncoupling activity.

Mechanism of Action

The uncoupling mechanism of TCS follows a classic protonophoretic cycle:

-

Protonation: In the acidic environment of the intermembrane space, the hydroxyl group of the TCS molecule becomes protonated.

-

Translocation: The now neutral, lipophilic TCS molecule readily diffuses across the inner mitochondrial membrane into the more alkaline mitochondrial matrix.

-

Deprotonation: Once in the matrix, the TCS molecule releases its proton.

-

Return: The resulting anionic form of TCS is then able to translocate back across the inner mitochondrial membrane to the intermembrane space, a process driven by the negative-inside membrane potential.

This cyclical transport of protons effectively short-circuits the proton motive force, leading to the characteristic effects of uncoupling.

Mechanism of TCS as a Protonophore.

Quantitative Data on the Uncoupling Activity of TCS

The uncoupling activity of TCS has been demonstrated in various studies. The following table summarizes quantitative data on its effects on key mitochondrial parameters. It is important to note that the effective concentrations and the magnitude of the effects can vary depending on the experimental system (e.g., isolated mitochondria vs. whole cells) and the specific conditions of the assay.

| Parameter Measured | Experimental System | TCS Concentration | Observed Effect | Reference |

| Oxygen Consumption | Bovine Cumulus-Oocyte Complexes (COCs) | 1 nM and 10 nM | Increased proton leak from the respiratory chain. | [1] |

| ATP Production | Bovine Cumulus-Oocyte Complexes (COCs) | 1 nM and 10 nM | Significantly decreased O₂ consumption coupled to ATP production. | [1] |

| Mitochondrial Function | Human Epithelial Cell Lines | 1.25 - 50 µM | Impaired mitochondrial function, stimulated superoxide (B77818) release, and inhibited complex II. | [1] |

| Meiotic Progression | Porcine Oocytes | ≥ 2 µM | Significantly inhibited cumulus expansion and reduced polar body extrusion rates. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the protonophore uncoupler activity of this compound (TCS).

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol is designed for use with a Seahorse XF Analyzer to measure real-time oxygen consumption in live cells treated with TCS.

Materials:

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Analyzer

-

Culture medium

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

This compound (TCS) stock solution (in DMSO)

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone; positive control uncoupler)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

-

Cell Seeding: Seed the cells in a Seahorse XF cell culture microplate at a density optimized for the cell type and allow them to adhere overnight.

-

Hydration of Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

-

Assay Medium Preparation: On the day of the assay, warm the supplemented Seahorse XF Base Medium to 37°C.

-

Medium Exchange: Remove the culture medium from the cells and wash with the pre-warmed assay medium. Add the final volume of assay medium to each well.

-

Incubation: Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.

-

Compound Loading: Load the injector ports of the sensor cartridge with TCS, oligomycin, FCCP, and rotenone/antimycin A at concentrations optimized for the experiment.

-

Seahorse XF Assay: Calibrate the instrument and then replace the calibrant plate with the cell plate. Initiate the assay protocol to measure basal OCR, followed by sequential injections of the compounds to determine the effects on ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Data Analysis:

The Seahorse XF software automatically calculates OCR values. The uncoupling effect of TCS is determined by the increase in OCR following its injection.

Experimental workflow for OCR measurement.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the ratiometric fluorescent dye JC-1 to measure changes in mitochondrial membrane potential. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Materials:

-

Cultured cells or isolated mitochondria

-

Assay buffer (e.g., HBSS or a specific mitochondrial respiration buffer)

-

JC-1 staining solution

-

This compound (TCS) stock solution (in DMSO)

-

FCCP or CCCP (positive control for depolarization)

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell/Mitochondria Preparation: Prepare cells in a multi-well plate or a suspension of isolated mitochondria.

-

TCS Treatment: Treat the cells or mitochondria with various concentrations of TCS for the desired duration. Include a vehicle control (DMSO) and a positive control (FCCP or CCCP).

-

JC-1 Staining: Add the JC-1 staining solution to the samples and incubate at 37°C for 15-30 minutes, protected from light.

-

Washing: Gently wash the cells or mitochondria with assay buffer to remove excess dye.

-

Fluorescence Measurement: Measure the fluorescence intensity at both the green (emission ~529 nm) and red (emission ~590 nm) wavelengths.

Data Analysis:

Calculate the ratio of red to green fluorescence for each condition. A dose-dependent decrease in this ratio indicates the uncoupling activity of TCS.

Measurement of Cellular ATP Levels

This protocol uses a luciferase-based assay to quantify cellular ATP levels, which are expected to decrease upon treatment with an uncoupler like TCS.

Materials:

-

Cultured cells

-

ATP assay kit (containing luciferase, D-luciferin, and cell lysis reagent)

-

This compound (TCS) stock solution (in DMSO)

-

Luminometer

Procedure:

-

Cell Treatment: Treat cultured cells with various concentrations of TCS for the desired time period.

-

Cell Lysis: Lyse the cells using the reagent provided in the ATP assay kit to release intracellular ATP.

-

Luciferase Reaction: Add the luciferase/luciferin (B1168401) reagent to the cell lysate. The luciferase will catalyze the oxidation of luciferin in the presence of ATP, producing light.

-

Luminescence Measurement: Immediately measure the luminescence using a luminometer.

Data Analysis:

The amount of light produced is directly proportional to the ATP concentration. Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples. A dose-dependent decrease in ATP levels upon TCS treatment confirms its uncoupling effect.

Cellular Signaling Pathways Affected by TCS

Mitochondrial uncoupling by TCS can have significant downstream effects on cellular signaling pathways that are sensitive to the cell's energy status.

Activation of AMP-Activated Protein Kinase (AMPK)

A decrease in the cellular ATP/ADP ratio, a direct consequence of uncoupling, is a primary activator of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis. Once activated, AMPK initiates a cascade of events aimed at restoring energy balance by:

-

Inhibiting anabolic pathways: AMPK phosphorylates and inactivates key enzymes involved in energy-consuming processes such as fatty acid and cholesterol synthesis.

-

Stimulating catabolic pathways: AMPK promotes processes that generate ATP, such as glycolysis and fatty acid oxidation.

-

Regulating autophagy: AMPK can induce autophagy to recycle cellular components and provide substrates for energy production.

Inhibition of mTOR Signaling

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. mTOR signaling is highly sensitive to cellular energy levels and is typically inhibited under conditions of low energy. The activation of AMPK by TCS-induced uncoupling can lead to the inhibition of the mTORC1 complex, thereby suppressing protein synthesis and cell growth.

Signaling pathways affected by TCS.

Off-Target Effects and Toxicological Profile

While TCS is a potent mitochondrial uncoupler, it is important to consider its potential off-target effects. Halogenated salicylanilides, including TCS, have been reported to be potent photosensitizers, capable of causing skin disorders upon exposure to light.[2] The PubChem database also indicates that TCS can have stimulatory and inhibitory effects on the sarcoplasmic reticulum Ca²⁺-ATPase, depending on its concentration.[2] Furthermore, ecotoxicity studies have shown that TCS can be toxic to aquatic organisms.[3] These off-target effects and the general toxicity profile should be carefully considered in any experimental design or therapeutic application.

Conclusion

This compound is a powerful tool for studying mitochondrial bioenergetics due to its potent protonophore uncoupler activity. By dissipating the mitochondrial membrane potential, it provides a means to investigate the consequences of uncoupling on cellular respiration, ATP production, and downstream signaling pathways. The experimental protocols detailed in this guide offer a robust framework for characterizing the effects of TCS and other potential uncouplers. A thorough understanding of its mechanism of action, quantitative effects, and potential off-target activities is crucial for its effective use in research and for the evaluation of its therapeutic potential.

References

3,3',4',5-Tetrachlorosalicylanilide: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',4',5-Tetrachlorosalicylanilide (TCSA) is a chlorinated salicylanilide (B1680751) that historically saw use as an antimicrobial agent in a variety of consumer products, including soaps and cosmetics.[1][2] However, its significant biological activities, particularly its potent photosensitizing effects leading to severe skin disorders, resulted in its removal from the market by regulatory agencies such as the U.S. Food and Drug Administration (FDA) in 1975.[1][2] Despite its withdrawal from public use, the multifaceted biological activities of TCSA continue to be of interest to researchers studying antimicrobial mechanisms, mitochondrial function, and calcium homeostasis. This technical guide provides an in-depth overview of the known biological activities of TCSA, with a focus on its mechanisms of action, and includes detailed experimental protocols for key cited experiments.

Core Biological Activities

The primary biological activities of this compound can be categorized as follows:

-

Antimicrobial Activity: TCSA was initially recognized for its broad-spectrum antibacterial and antifungal properties.[1][2]

-

Mitochondrial Uncoupling: Like other halogenated salicylanilides, TCSA is a potent uncoupler of oxidative phosphorylation in mitochondria.[3][4][5]

-

Inhibition of Sarcoplasmic Reticulum Ca2+-ATPase: TCSA has been shown to modulate the activity of the sarcoplasmic reticulum (SR) Ca2+-ATPase, an essential enzyme in calcium signaling.[2][6]

-

Photosensitization and Toxicity: A major characteristic of TCSA is its ability to induce photoallergic contact dermatitis, a severe skin reaction upon exposure to light.[4][7][8]

Quantitative Data Summary

Table 1: Illustrative Antimicrobial Activity of Salicylanilide Derivatives (Data not specific to TCSA)

| Compound Class | Target Organism | Activity Metric | Value Range |

| Halogenated Salicylanilides | Staphylococcus aureus | MIC | 0.06 - 16 µg/mL[9] |

| Candida albicans | IC50 | 1 - 20 µM[10] | |

| Gram-Positive Bacteria | MIC | 0.125 - 0.25 µg/mL[9] | |

| Gram-Negative Bacteria | MIC | >16 µg/mL[9] |

Table 2: Illustrative Mitochondrial Uncoupling Activity of Salicylanilides (Data not specific to TCSA)

| Compound | Biological System | Activity Metric | Concentration for Maximal Effect |

| Niclosamide | Isolated rat liver mitochondria | Uncoupling | ~0.1 µM |

| Oxyclozanide | Isolated rat liver mitochondria | Uncoupling | ~1 µM[6] |

Table 3: Illustrative SR Ca2+-ATPase Inhibition by Various Compounds (Data not specific to TCSA)

| Inhibitor | Biological System | Activity Metric | IC50 Value |

| Thapsigargin | Sarcoplasmic Reticulum Vesicles | Inhibition | ~10 nM |

| Paxilline (B40905) | Purified Skeletal Muscle SERCA | Inhibition | 5 µM[11] |

Mechanisms of Action and Signaling Pathways

Mitochondrial Uncoupling

One of the most significant biological activities of TCSA is its function as a protonophore, leading to the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.

Inhibition of Sarcoplasmic Reticulum Ca2+-ATPase (SERCA)

TCSA has been shown to have both stimulatory and inhibitory effects on the sarcoplasmic reticulum Ca2+-ATPase (SERCA), depending on its concentration.[6] This enzyme is crucial for maintaining low cytosolic calcium levels by pumping Ca2+ into the sarcoplasmic reticulum. The modulation of SERCA activity by TCSA can significantly impact cellular calcium signaling.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method for determining the MIC of a compound against a bacterial strain using the broth microdilution method.

Methodology:

-

Preparation of TCSA Stock Solution: Dissolve TCSA in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the TCSA stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the TCSA dilutions. Include positive (broth and inoculum, no TCSA) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of TCSA that completely inhibits visible growth of the microorganism.

Assessment of Mitochondrial Uncoupling Activity

This protocol describes a common method for measuring mitochondrial respiration and assessing the uncoupling activity of a compound using an oxygen-sensing system like the Seahorse XF Analyzer.[6]

Methodology:

-

Cell Culture: Plate cells (e.g., HepG2) in a Seahorse XF cell culture microplate and allow them to adhere.

-

Assay Preparation: On the day of the assay, replace the culture medium with a low-buffered Seahorse XF base medium supplemented with substrates like glucose, pyruvate (B1213749), and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Compound Injection: Load the Seahorse XF sensor cartridge with TCSA and other modulators of mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone (B1679576)/antimycin A).

-

Measurement of Oxygen Consumption Rate (OCR): The Seahorse analyzer measures the OCR in real-time. A typical experiment involves sequential injections to measure:

-

Basal respiration.

-

Respiration after addition of TCSA (to assess uncoupling).

-

ATP-linked respiration (by inhibiting ATP synthase with oligomycin).

-

Maximal respiration (by adding the potent uncoupler FCCP).

-

Non-mitochondrial respiration (by inhibiting the electron transport chain with rotenone and antimycin A).

-

-

Data Analysis: An increase in the basal OCR after the addition of TCSA, without a corresponding increase in ATP production, is indicative of mitochondrial uncoupling.

Sarcoplasmic Reticulum Ca2+-ATPase (SERCA) Activity Assay

This protocol provides a general method for measuring the activity of the SERCA pump in isolated SR vesicles.[12]

Methodology:

-

Isolation of Sarcoplasmic Reticulum Vesicles: Isolate SR vesicles from skeletal or cardiac muscle tissue using differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing buffer (e.g., MOPS), KCl, MgCl2, EGTA, and a calcium ionophore (e.g., A23187) to prevent Ca2+ accumulation inside the vesicles.

-

Initiation of Reaction: Add the SR vesicles to the reaction mixture and pre-incubate with varying concentrations of TCSA or a vehicle control. Initiate the reaction by adding ATP.

-

Measurement of ATP Hydrolysis: The activity of the SERCA pump is determined by measuring the rate of ATP hydrolysis. This can be done by:

-

Colorimetric Assay: Measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP using a malachite green-based assay.

-

Enzyme-Coupled Assay: Coupling the production of ADP to the oxidation of NADH in the presence of pyruvate kinase and lactate (B86563) dehydrogenase, and monitoring the decrease in NADH absorbance at 340 nm.

-

-

Data Analysis: The rate of ATP hydrolysis in the presence of TCSA is compared to the control to determine the extent of inhibition or stimulation.

Conclusion

This compound is a compound with potent and diverse biological activities. While its historical use as an antimicrobial agent was curtailed due to significant photosensitizing toxicity, its mechanisms of action, including mitochondrial uncoupling and modulation of SERCA activity, remain valuable areas of study for understanding fundamental cellular processes and for the development of new therapeutic agents. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the complex biological profile of TCSA and related compounds. Further research into historical toxicological archives may be necessary to uncover specific quantitative data for this compound.

References

- 1. PhotoChem Reference Chemical Database for the Development of New Alternative Photosafety Test Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structural requirements of salicylanilides for uncoupling activity in mitochondria: quantitative analysis of structure-uncoupling relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salicylanilides: a new group of active uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Development of a Convenient and Quantitative Method for Evaluating Photosensitizing Activity Using Thiazolyl Blue Formazan Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Antimicrobial Bioactivity against Multidrug-Resistant Gram-Positive Bacteria of Kinase Inhibitor IMD0354 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The mechanism of inhibition of the sarco/endoplasmic reticulum Ca2+ ATPase by paxilline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of sarcoplasmic reticulum Ca2+ ATPase activity using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

3,3',4',5-Tetrachlorosalicylanilide (TCSA): A Technical Whitepaper on its Function as a Bacteriostat

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3',4',5-Tetrachlorosalicylanilide (TCSA) is a potent bacteriostatic agent that exerts its antimicrobial effects through the disruption of fundamental cellular energy processes. This technical guide provides an in-depth analysis of the core mechanisms of TCSA's bacteriostatic function, supported by available quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows. The primary mode of action of TCSA involves its adsorption to the bacterial cell membrane, leading to the dissipation of the proton motive force (PMF) and the uncoupling of oxidative phosphorylation. This, in turn, inhibits essential energy-dependent functions, including ATP synthesis and the transport of vital nutrients, ultimately leading to the cessation of bacterial growth.

Mechanism of Action

The bacteriostatic effect of this compound is primarily attributed to its activity as a protonophore, a lipid-soluble molecule that shuttles protons across biological membranes. This action disrupts the electrochemical gradient that is essential for cellular energy production in bacteria.

The antibacterial action of TCSA against susceptible bacteria, such as Staphylococcus aureus, is initiated by the reversible adsorption of the compound onto the cell membrane. The number of TCSA molecules required to achieve bacteriostasis has been quantified for Staphylococcus aureus. In contrast, the resistance of bacteria like Escherichia coli is associated with reduced adsorption of the compound, a property of the cell wall that hinders its penetration to the cell membrane.

Once at the cell membrane, TCSA acts as an uncoupler of oxidative phosphorylation. It dissipates the proton motive force (PMF), which is the electrochemical potential difference of protons across the cytoplasmic membrane. This PMF is crucial for driving ATP synthesis via the F0F1-ATPase enzyme complex. By providing an alternative pathway for protons to re-enter the cytoplasm, TCSA effectively short-circuits the ATP synthase, leading to a decrease in cellular ATP production.

The collapse of the PMF also has a direct impact on other vital cellular processes that are dependent on this energy source. These include the active transport of essential nutrients such as phosphates and amino acids into the cell, as well as the energy-dependent incorporation of these molecules into cellular materials. The inhibition of these fundamental processes is sufficient to cause the cessation of bacterial growth, resulting in the bacteriostatic effect. Furthermore, TCSA has been shown to directly inhibit the F0F1-ATPase in some bacteria.

Quantitative Data

The following tables summarize the available quantitative data regarding the bacteriostatic activity of this compound.

Table 1: Adsorption Data for Bacteriostasis

| Germicide | Target Organism | Molecules per Bacterium for Bacteriostasis | Reference |

| This compound | Staphylococcus aureus | 0.75 x 10⁵ |

Table 2: Enzyme Inhibition Data

| Compound | Enzyme | Source Organism | IC₅₀ | Reference |

| This compound | F₀F₁-ATPase | Vibrio parahaemolyticus | 9-10 µM |

Table 3: Minimum Inhibitory Concentration (MIC) Data

Specific MIC values for this compound against a broad range of bacteria were not available in the search results. The following serves as a template for presenting such data once obtained.

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |

| This compound | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a bacteriostat.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method and can be used to determine the lowest concentration of TCSA that inhibits the visible growth of a bacterium.

Materials:

-

This compound (TCSA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of TCSA Stock Solution: Dissolve TCSA in DMSO to a concentration of 10 mg/mL. Further dilute in the appropriate growth medium to create a working stock solution.

-

Preparation of Bacterial Inoculum: Culture the test bacterium in MHB overnight. Dilute the overnight culture in fresh MHB to achieve a starting optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

-

Microdilution Plate Setup: a. Add 100 µL of MHB to wells 2-12 of a 96-well plate. b. Add 200 µL of the TCSA working solution to well 1. c. Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10. d. Well 11 serves as a positive growth control (inoculum without TCSA). e. Well 12 serves as a sterility control (medium only).

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of TCSA in which no visible bacterial growth is observed. This can be determined visually or by measuring the OD₆₀₀ of each well using a microplate reader.

Measurement of Proton Motive Force (PMF) Dissipation

This protocol utilizes the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to monitor changes in the bacterial membrane potential.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Phosphate-buffered saline (PBS)

-

Glucose

-

DiSC₃(5) stock solution (in DMSO)

-

TCSA solution

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Cell Preparation: Harvest bacterial cells from a logarithmic phase culture by centrifugation. Wash the cells twice with PBS and resuspend in PBS containing 5 mM glucose to an OD₆₀₀ of 0.2.

-

Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM. Incubate in the dark at room temperature for 30-60 minutes to allow the dye to accumulate in the polarized cells, leading to fluorescence quenching.

-

Fluorescence Measurement: a. Transfer the cell suspension to a cuvette or a black-walled 96-well plate. b. Monitor the baseline fluorescence at an excitation wavelength of 622 nm and an emission wavelength of 670 nm. c. Once a stable baseline is achieved, add the desired concentration of TCSA. d. Record the change in fluorescence over time. A rapid increase in fluorescence indicates membrane depolarization and dissipation of the PMF. e. As a positive control, add CCCP (e.g., 10 µM) to a separate sample to induce complete depolarization.

F₀F₁-ATPase Inhibition Assay

This protocol describes a method to measure the inhibition of bacterial F₀F₁-ATPase activity by TCSA using a coupled enzyme assay that measures ATP hydrolysis.

Materials:

-

Isolated bacterial membranes or purified F₀F₁-ATPase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

-

ATP

-

Coupled enzyme system: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

TCSA solution

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, PEP, NADH, PK, and LDH.

-

Enzyme Addition: Add the isolated bacterial membranes or purified F₀F₁-ATPase to the reaction mixture.

-

Inhibitor Addition: Add the desired concentration of TCSA to the cuvette and incubate for a specified period.

-

Initiation of Reaction: Start the reaction by adding ATP.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of ADP production from ATP hydrolysis by the ATPase.

-

Calculation of Inhibition: Compare the rate of ATP hydrolysis in the presence of TCSA to the rate in a control sample without the inhibitor to determine the percent inhibition.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts related to the bacteriostatic function of this compound.

Caption: Mechanism of TCSA as a bacteriostat.

Caption: Workflow for MIC determination.

Caption: PMF dissipation assay workflow.

Conclusion

This compound functions as a bacteriostat by targeting the fundamental process of cellular energy transduction in bacteria. Its ability to adsorb to the cell membrane and act as a protonophore leads to the dissipation of the proton motive force, uncoupling of oxidative phosphorylation, and inhibition of ATP synthesis and essential nutrient transport. This multi-faceted disruption of the cell's energy metabolism effectively halts bacterial growth. The provided experimental protocols offer a framework for the further investigation and characterization of TCSA and other salicylanilide (B1680751) derivatives as potential antibacterial agents. Further research to determine the MIC values of TCSA against a wider range of clinically relevant bacteria is warranted to fully assess its spectrum of activity.

The Dual-Edged Sword: A Technical Guide to the Historical Use of 3,3',4',5-Tetrachlorosalicylanilide in Consumer Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3',4',5-Tetrachlorosalicylanilide (TCSA) is a halogenated salicylanilide (B1680751) that was historically employed as a potent antimicrobial agent in a variety of consumer products. Its broad-spectrum efficacy against Gram-positive bacteria made it a popular ingredient in antiseptic soaps, cosmetics, and other personal care items. However, its use was curtailed and eventually banned in many countries due to its significant potential to induce photoallergic contact dermatitis, a severe and debilitating skin condition. This in-depth technical guide provides a comprehensive overview of the historical uses of TCSA, its antimicrobial properties, the mechanisms underlying its photosensitizing effects, and the experimental protocols used to evaluate its efficacy and toxicity. This document aims to serve as a valuable resource for researchers in dermatology, toxicology, and drug development, offering insights into the complex interplay between chemical structure, antimicrobial activity, and adverse cutaneous reactions.

Introduction

The mid-20th century saw a surge in the development and incorporation of antimicrobial agents into everyday consumer products to enhance hygiene and prevent infections. Among these, the halogenated salicylanilides emerged as a prominent class of compounds due to their potent bactericidal and bacteriostatic properties. This compound (TCSA) was a key member of this class, widely used as a bacteriostat in formulations for surgical and laundry soaps, rinses, polishes, shampoos, and deodorants.[1] While effective in reducing bacterial load, the widespread use of TCSA led to an increasing number of reports of severe photosensitivity reactions, characterized by eczematous eruptions on sun-exposed skin. This ultimately led to regulatory action, with the U.S. Food and Drug Administration (FDA) directing its removal from the market in 1975 due to its classification as a potent photosensitizer capable of causing disabling skin disorders.[1]

This guide will delve into the technical aspects of TCSA's historical applications, its antimicrobial efficacy, the intricate mechanisms of photoallergy it induces, and the experimental methodologies that were and are used to study such compounds.

Historical Use in Consumer Products

TCSA was primarily valued for its antimicrobial properties and was incorporated into a range of consumer products to reduce or prevent bacterial growth.

Table 1: Historical Applications of this compound in Consumer Products

| Product Category | Primary Function |

| Soaps (Bar and Liquid) | Antiseptic, Deodorant |

| Shampoos | Anti-dandruff, Preservation |

| Cosmetics (Creams, Lotions) | Preservative |

| Deodorants | Control of odor-causing bacteria |

| Textile Finishes | Antimicrobial treatment |

| Cutting Oils and Coolants | Preservation |

Note: Specific concentrations of TCSA in these products are not well-documented in publicly available literature from the era of its use. However, it is understood that concentrations sufficient to exert an antimicrobial effect were used.

Antimicrobial Efficacy

TCSA exhibits a broad spectrum of activity, particularly against Gram-positive bacteria, which are common inhabitants of the skin.

Mechanism of Antimicrobial Action

The antimicrobial action of TCSA is attributed to its ability to disrupt essential cellular processes in bacteria. As a lipophilic weak acid, it can interfere with membrane transport and energy metabolism. Specifically, TCSA has been shown to affect Ca2+ uptake and ATP hydrolysis by the sarcoplasmic reticulum calcium pump, exhibiting both stimulatory and inhibitory effects depending on its concentration.[1]

Antimicrobial Spectrum

While comprehensive minimum inhibitory concentration (MIC) data for TCSA against a wide range of microorganisms is scarce in historical literature, its primary target was the skin flora, including Staphylococcus and Streptococcus species. The search for specific MIC values for TCSA against common skin commensals like Staphylococcus epidermidis did not yield concrete quantitative data in the available resources. However, its effectiveness as a bacteriostat in soaps and other topical products indicates significant activity against these organisms.

Photosensitizing Properties and Mechanism of Photoallergy

The most significant adverse effect of TCSA is its ability to induce photoallergic contact dermatitis. This is a delayed-type hypersensitivity reaction that occurs when the skin is exposed to TCSA and subsequently to ultraviolet (UV) radiation, primarily in the UVA range.

The Photoallergic Reaction

The development of photoallergy to TCSA involves a two-phase process:

-

Sensitization Phase: Initial exposure to TCSA and UV light leads to the formation of a photo-hapten. This occurs when TCSA absorbs UV energy and becomes chemically reactive, allowing it to bind to skin proteins. This hapten-protein conjugate is then processed by antigen-presenting cells (APCs), primarily Langerhans cells in the epidermis.[2][3] These activated Langerhans cells migrate to the regional lymph nodes and present the photo-antigen to naive T-lymphocytes, leading to the clonal expansion of antigen-specific memory T-cells.

-

Elicitation Phase: Upon subsequent exposure to TCSA and UV light, the now-sensitized individual mounts an exaggerated immune response. The circulating memory T-cells recognize the photo-hapten presented by APCs in the skin, leading to the release of pro-inflammatory cytokines and the recruitment of other immune cells. This results in the characteristic eczematous lesions of photoallergic contact dermatitis.

Signaling Pathway of TCSA-Induced Photoallergy

The following diagram illustrates the key cellular and molecular events involved in the induction of photoallergic contact dermatitis by TCSA.

Caption: Signaling pathway of TCSA-induced photoallergic contact dermatitis.

Experimental Protocols

The evaluation of the photosensitizing potential of compounds like TCSA involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the investigation of chemical-induced photoallergy.

In Vitro Lymphocyte Proliferation Assay (Adapted for TCSA)

This assay assesses the ability of a substance to induce the proliferation of lymphocytes from a sensitized individual, indicating a cell-mediated immune response.

Objective: To determine if TCSA, in the presence of UVA radiation, can induce the proliferation of peripheral blood mononuclear cells (PBMCs) from a previously sensitized donor.

Materials:

-

Peripheral blood from a TCSA-sensitized donor

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

This compound (TCSA) stock solution in a suitable solvent (e.g., DMSO)

-

UVA light source with a filter to block UVB and UVC radiation

-

96-well flat-bottom cell culture plates

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

-

Cell harvester and liquid scintillation counter (for [³H]-thymidine) or flow cytometer/plate reader (for non-radioactive methods)

Procedure:

-

Isolation of PBMCs:

-

Dilute heparinized peripheral blood 1:1 with sterile phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interface undisturbed.

-

Collect the mononuclear cell layer and transfer to a new centrifuge tube.

-

Wash the cells twice with sterile PBS by centrifugation at 100-250 x g for 10 minutes.

-

Resuspend the cell pellet in complete RPMI 1640 medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).

-

Adjust the cell concentration to 1 x 10⁶ cells/mL in complete medium.

-

-

Assay Setup:

-

Add 100 µL of the PBMC suspension to each well of a 96-well plate.

-

Prepare serial dilutions of TCSA in complete medium. Add 100 µL of the TCSA dilutions to the appropriate wells in triplicate. Include a solvent control.

-

Prepare control wells:

-

Negative control: cells with medium only.

-

Solvent control: cells with the highest concentration of the solvent used for TCSA.

-

Positive control: cells with a known mitogen (e.g., phytohemagglutinin).

-

-

-

UVA Irradiation:

-

Expose the plate to a non-cytotoxic dose of UVA radiation (e.g., 1-5 J/cm²). A parallel plate should be kept in the dark as a non-irradiated control.

-

-

Incubation:

-

Incubate the plates for 5-7 days at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Measurement of Proliferation:

-

Using [³H]-thymidine: 18-24 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

-

Using BrdU: Follow the manufacturer's protocol for the BrdU cell proliferation assay kit. This typically involves adding BrdU to the wells for the final hours of culture, followed by fixation, permeabilization, addition of an anti-BrdU antibody, and a colorimetric or fluorometric readout.

-

-

Data Analysis:

-

Calculate the mean counts per minute (CPM) or absorbance/fluorescence for each set of triplicates.

-

Calculate the Stimulation Index (SI) = (Mean CPM of stimulated cells) / (Mean CPM of unstimulated cells).

-

An SI value significantly greater than the control (typically ≥ 2 or 3) is considered a positive response.

-

Experimental Workflow for Investigating Photosensitization Potential

The following diagram outlines a logical workflow for the comprehensive investigation of the photosensitization potential of a topical antimicrobial agent like TCSA.

Caption: Experimental workflow for investigating photosensitization potential.

Conclusion

The history of this compound in consumer products serves as a critical case study in the field of topical drug and cosmetic development. While its antimicrobial properties were beneficial for product preservation and hygiene, its potent photosensitizing capacity led to significant public health concerns and its eventual removal from the market. This technical guide has provided a detailed overview of TCSA's historical use, its mechanism of action, and the immunological basis for the photoallergic reactions it causes. The provided experimental protocols and workflows offer a framework for the evaluation of new topical agents to prevent similar adverse outcomes. For researchers and drug development professionals, the story of TCSA underscores the importance of a thorough understanding of a compound's photochemical properties and its potential to interact with the immune system in the presence of light.

References

- 1. hanc.info [hanc.info]

- 2. Examination of tetrachlorosalicylanilide (TCSA) photoallergy using in vitro photohapten-modified Langerhans cell-enriched epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of contact photosensitivity in mice: II. Langerhans cells are required for successful induction of contact photosensitivity to TCSA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photoallergy Mechanism of 3,3',4',5-Tetrachlorosalicylanilide (TCSA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3',4',5-Tetrachlorosalicylanilide (TCSA) is a potent photosensitizer known to cause photoallergic contact dermatitis. This technical guide provides a comprehensive overview of the intricate molecular and cellular mechanisms underlying TCSA-induced photoallergy. The process is initiated by the absorption of ultraviolet A (UVA) radiation, leading to the formation of a reactive photoproduct. This photoproduct then acts as a hapten, covalently binding to endogenous proteins to form a complete antigen. Subsequent immunological events involve the recognition of this photoantigen by Langerhans cells, T-lymphocyte activation, and the elicitation of a delayed-type hypersensitivity reaction. This document details the photochemical and immunobiological pathways, summarizes key experimental data, provides methodologies for relevant assays, and visualizes the core mechanisms through signaling and workflow diagrams.

Introduction

Photoallergic contact dermatitis (PACD) is a delayed-type hypersensitivity reaction initiated by the interaction of a chemical substance and ultraviolet (UV) radiation. This compound (TCSA), a halogenated salicylanilide (B1680751) previously used as an antimicrobial agent in soaps and cosmetics, is a well-documented and potent photoallergen. Understanding the mechanism of TCSA photoallergy is crucial for the safety assessment of new chemical entities and the development of drugs with photosensitizing potential. This guide synthesizes the current knowledge on the photochemical and immunological events that culminate in TCSA-induced photoallergic reactions.

The Core Mechanism: From Photon to Immune Response

The photoallergy to TCSA is a multi-step process that can be broadly divided into a photochemical phase and an immunological phase.

Photochemical Phase: Hapten Formation

Upon exposure to ultraviolet A (UVA) radiation (typically in the 320-400 nm range), TCSA absorbs photons and enters an excited state. This excited molecule can then undergo a photochemical reaction to form a reactive intermediate. This photoproduct is electrophilic and readily reacts with nucleophilic residues on skin proteins, such as human serum albumin (HSA), to form a stable, covalent photoadduct.[1][2] This TCSA-protein conjugate is the complete antigen (photoantigen) that is recognized by the immune system. The formation of this photoantigen is the critical initiating event in TCSA photoallergy. Studies have shown that TCSA binds non-covalently to HSA even without irradiation, and upon exposure to UVA light, forms a covalent bond.[1]

Immunological Phase: Delayed-Type Hypersensitivity

The immunological response to the TCSA-protein photoantigen follows the classical pathway of a delayed-type hypersensitivity (Type IV) reaction.

-

Antigen Presentation: Epidermal Langerhans cells (LCs), the primary antigen-presenting cells (APCs) in the skin, play a crucial role in the induction of contact photosensitivity to TCSA.[1][3] LCs take up and process the photoantigen. Following uptake, LCs mature and migrate from the epidermis to the regional lymph nodes. In the lymph nodes, they present the processed photoantigen, in the context of Major Histocompatibility Complex (MHC) class II molecules, to naive T-lymphocytes.[4]

-

T-Lymphocyte Activation and Sensitization: The presentation of the photoantigen to naive T-cells, along with co-stimulatory signals from the LCs, leads to the activation and clonal expansion of antigen-specific T-lymphocytes. This process results in the generation of memory T-cells, leading to sensitization.

-

Elicitation of the Allergic Response: Upon subsequent exposure to both TCSA and UVA radiation, the memory T-cells are reactivated. These activated T-cells migrate to the site of exposure in the skin and release a cascade of pro-inflammatory cytokines and chemokines. This inflammatory cascade leads to the clinical manifestations of photoallergic contact dermatitis, which include erythema, edema, and vesiculation, typically appearing 24 to 72 hours after re-exposure.[4][5]

Role of Reactive Oxygen Species (ROS)

While the primary mechanism of TCSA photoallergy involves the formation of a photoadduct, the generation of reactive oxygen species (ROS) upon UV irradiation of photosensitizers is a well-known phenomenon that can contribute to the inflammatory response.[3][6][7][8][9][10] Upon absorbing UVA radiation, TCSA in its excited triplet state can transfer energy to molecular oxygen, generating singlet oxygen (¹O₂), or it can participate in electron transfer reactions to produce other ROS like superoxide (B77818) anion (O₂⁻) and hydroxyl radicals (•OH).[3][11][6][8][9][10] These highly reactive species can cause cellular damage, induce the expression of pro-inflammatory cytokines, and potentially modulate the immune response, thereby exacerbating the photoallergic reaction.[6]

Quantitative Data

| Parameter | Condition | Result | Reference |